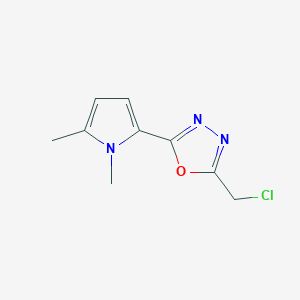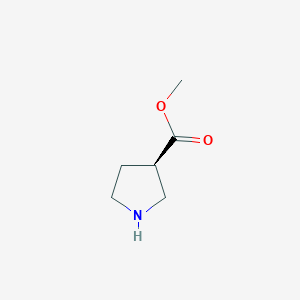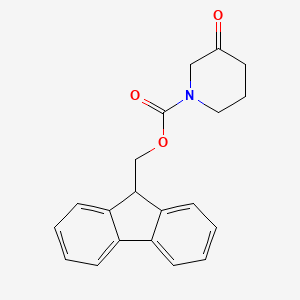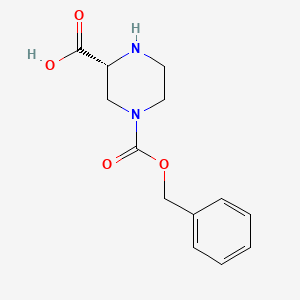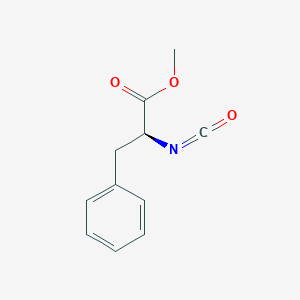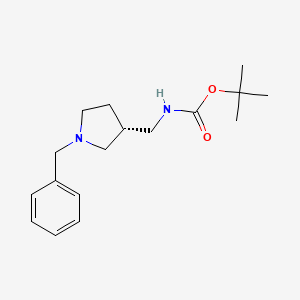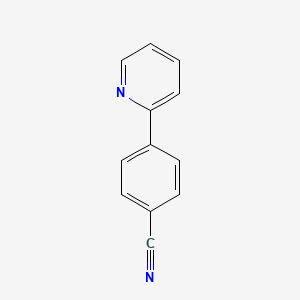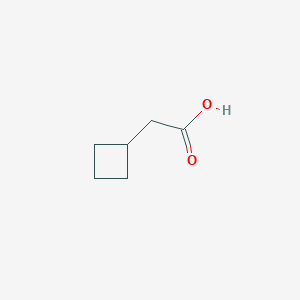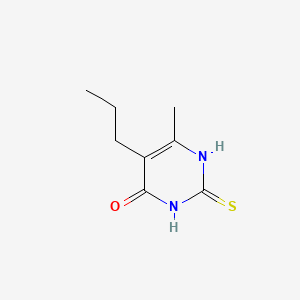
6-甲基-5-丙基-2-硫代尿嘧啶
描述
6-Methyl-5-propyl-2-thiouracil is a derivative of thiouracil, a compound known for its antithyroid properties. Thiouracil derivatives are widely studied for their biological activities, including antimicrobial, antiviral, and antineoplastic properties . The compound’s structure includes a pyrimidine ring with a methyl group at the 6th position, a propyl group at the 5th position, and a thioketone group at the 2nd position.
科学研究应用
6-Methyl-5-propyl-2-thiouracil has several scientific research applications:
生化分析
Biochemical Properties
6-Methyl-5-propyl-2-thiouracil plays a significant role in biochemical reactions, primarily by inhibiting thyroid hormone synthesis. It interacts with enzymes such as thyroid peroxidase, which is crucial for the iodination of tyrosine residues in thyroglobulin . This interaction inhibits the production of thyroxine (T4) and triiodothyronine (T3), essential thyroid hormones. Additionally, 6-Methyl-5-propyl-2-thiouracil can inhibit the enzyme 5’-deiodinase, which converts T4 to the more active T3 .
Cellular Effects
6-Methyl-5-propyl-2-thiouracil affects various cell types and cellular processes. It influences cell function by reducing the production of thyroid hormones, which are critical regulators of metabolism, growth, and development . This reduction impacts cell signaling pathways, gene expression, and cellular metabolism. For instance, decreased thyroid hormone levels can lead to reduced metabolic rate and altered expression of genes involved in energy metabolism .
Molecular Mechanism
At the molecular level, 6-Methyl-5-propyl-2-thiouracil exerts its effects by binding to thyroid peroxidase, thereby inhibiting the enzyme’s activity . This binding prevents the incorporation of iodine into thyroglobulin, a key step in thyroid hormone synthesis. Additionally, the compound inhibits 5’-deiodinase, reducing the conversion of T4 to T3 . These actions collectively decrease the levels of active thyroid hormones in the body.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Methyl-5-propyl-2-thiouracil change over time. The compound is relatively stable, but its activity can diminish due to degradation . Long-term studies have shown that continuous exposure to 6-Methyl-5-propyl-2-thiouracil can lead to sustained suppression of thyroid hormone levels, with potential impacts on cellular function and metabolism .
Dosage Effects in Animal Models
The effects of 6-Methyl-5-propyl-2-thiouracil vary with different dosages in animal models. At low doses, the compound effectively reduces thyroid hormone levels without significant adverse effects . At high doses, it can cause toxicity, including liver damage and hematological abnormalities . These findings highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
6-Methyl-5-propyl-2-thiouracil is involved in metabolic pathways related to thyroid hormone synthesis and metabolism. It interacts with enzymes such as thyroid peroxidase and 5’-deiodinase, affecting the production and conversion of thyroid hormones . These interactions can alter metabolic flux and metabolite levels, impacting overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, 6-Methyl-5-propyl-2-thiouracil is transported and distributed through various mechanisms. It is absorbed and metabolized extensively, with a significant portion excreted in the urine . The compound can interact with transporters and binding proteins, influencing its localization and accumulation in specific tissues .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-5-propyl-2-thiouracil typically involves the cyclization of appropriate precursors. One common method involves the reaction of 6-methyluracil with propyl iodide in the presence of a base, followed by thiolation using a thiolating agent such as phosphorus pentasulfide . The reaction conditions often include refluxing the mixture in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of 6-Methyl-5-propyl-2-thiouracil may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
化学反应分析
Types of Reactions
6-Methyl-5-propyl-2-thiouracil undergoes various chemical reactions, including:
Oxidation: The thioketone group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The methyl and propyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine, followed by nucleophilic substitution with desired groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
作用机制
The mechanism of action of 6-Methyl-5-propyl-2-thiouracil involves its interaction with thyroid peroxidase, an enzyme crucial for thyroid hormone synthesis . By inhibiting this enzyme, the compound reduces the production of thyroid hormones, making it effective in treating hyperthyroidism. Additionally, it may interfere with the peripheral conversion of thyroxine (T4) to triiodothyronine (T3), further reducing thyroid hormone levels .
相似化合物的比较
Similar Compounds
6-Methyl-2-thiouracil: Similar structure but lacks the propyl group at the 5th position.
6-Propyl-2-thiouracil: Similar structure but lacks the methyl group at the 6th position.
Methimazole: Another antithyroid drug with a different structure but similar mechanism of action.
Carbimazole: A prodrug that is converted to methimazole in the body.
Uniqueness
6-Methyl-5-propyl-2-thiouracil is unique due to the presence of both methyl and propyl groups, which may contribute to its specific biological activities and pharmacokinetic properties. Its dual substitution pattern allows for distinct interactions with biological targets compared to other thiouracil derivatives .
属性
IUPAC Name |
6-methyl-5-propyl-2-sulfanylidene-1H-pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2OS/c1-3-4-6-5(2)9-8(12)10-7(6)11/h3-4H2,1-2H3,(H2,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZVYOSIHDWNKKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(NC(=S)NC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10199454 | |
| Record name | Uracil, 6-methyl-5-propyl-2-thio- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10199454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51482-41-8 | |
| Record name | Uracil, 6-methyl-5-propyl-2-thio- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051482418 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Uracil, 6-methyl-5-propyl-2-thio- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10199454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N'-((E)-{2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene)nicotinohydrazide](/img/structure/B1348077.png)

![methyl 3-[(3-chloro-4-fluorophenyl)amino]-2-(1H-1,2,4-triazol-1-yl)prop-2-enoate](/img/structure/B1348096.png)

